2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone

Description

BenchChem offers high-quality 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

73816-83-8 |

|---|---|

Molecular Formula |

C12H9ClO3 |

Molecular Weight |

236.65 g/mol |

IUPAC Name |

2-chloro-3-(2-hydroxyethyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C12H9ClO3/c13-10-9(5-6-14)11(15)7-3-1-2-4-8(7)12(10)16/h1-4,14H,5-6H2 |

InChI Key |

LTJOCZQFODMSNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone, a synthetic derivative of the versatile 1,4-naphthoquinone scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the compound's chemical structure, physicochemical properties, proposed synthesis, and explores its potential biological activities, with a focus on its promising anticancer applications.

Introduction: The Significance of the 1,4-Naphthoquinone Core

The 1,4-naphthoquinone moiety is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] This quinonoid system is a key component in compounds known for their anticancer, antifungal, antiviral, and anti-inflammatory properties.[2] The biological activity of these molecules is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in target cells. The functionalization of the 1,4-naphthoquinone ring at the 2- and 3-positions allows for the fine-tuning of its electronic properties and biological specificity, making it a fertile ground for the development of novel therapeutic agents.

2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone emerges as a compound of interest due to the incorporation of a chloro group and a hydroxyethyl side chain. The chlorine atom can influence the molecule's reactivity and ability to interact with biological targets, while the hydroxyethyl group may enhance its solubility and potential for further derivatization. This guide aims to consolidate the available knowledge and provide a forward-looking perspective on the research and development of this promising compound.

Chemical Structure and Physicochemical Properties

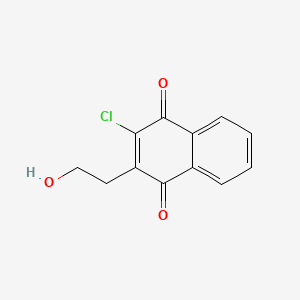

The chemical identity of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone is defined by its unique arrangement of a naphthoquinone core substituted with both a chlorine atom and a 2-hydroxyethyl group at the C2 and C3 positions, respectively.

Figure 1: Chemical structure of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone.

While experimental data for 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone is not extensively available, the physicochemical properties of the closely related analogue, 2-Chloro-3-(2-hydroxyethoxy)naphthalene-1,4-dione, can provide valuable insights.

| Property | Value (for 2-Chloro-3-(2-hydroxyethoxy)naphthalene-1,4-dione) | Source |

| Molecular Formula | C12H9ClO4 | [1] |

| Molecular Weight | 252.65 g/mol | [1] |

| IUPAC Name | 2-chloro-3-(2-hydroxyethoxy)naphthalene-1,4-dione | [1] |

| XLogP3 (Predicted) | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Note: The data presented in this table is for a structurally similar compound and should be considered as an estimation for 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone. Experimental validation is necessary for precise characterization.

Synthesis of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone

Figure 2: Proposed synthesis workflow for 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone.

Experimental Protocol (Proposed)

Materials:

-

2,3-dichloro-1,4-naphthoquinone

-

2-aminoethanol

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-1,4-naphthoquinone (1 equivalent) in ethanol.

-

Nucleophilic Substitution: To the stirred solution, add 2-aminoethanol (1.1 equivalents) dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with a saturated solution of NaHCO₃ and brine. The organic layer is dried over anhydrous MgSO₄ and filtered.

-

Hydrolysis: The crude intermediate, 2-Chloro-3-(2-hydroxyethylamino)-1,4-naphthoquinone, is then subjected to acidic hydrolysis. This can be achieved by refluxing in a mixture of ethanol and concentrated HCl.

-

Purification: The resulting product, 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone, is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure compound.

Note: This is a proposed protocol and requires experimental optimization and validation. The choice of solvent, temperature, and reaction time will significantly influence the yield and purity of the final product.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone are not available, we can predict the key spectral features based on the analysis of closely related compounds.[4][5]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals corresponding to the protons on the naphthoquinone ring are expected in the aromatic region (δ 7.5-8.2 ppm). These would likely appear as multiplets due to spin-spin coupling.

-

Hydroxyethyl Protons: The methylene protons of the hydroxyethyl group are expected to show distinct signals. The methylene group adjacent to the naphthoquinone ring would likely appear as a triplet, and the methylene group attached to the hydroxyl group would also be a triplet. A broad singlet corresponding to the hydroxyl proton would also be expected.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons: Two signals for the carbonyl carbons of the quinone ring are expected in the downfield region (δ 180-190 ppm).

-

Aromatic Carbons: Multiple signals for the aromatic carbons of the naphthoquinone ring will be present in the range of δ 120-150 ppm.

-

Hydroxyethyl Carbons: Two signals for the methylene carbons of the hydroxyethyl group are expected in the aliphatic region.

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong absorption band characteristic of the quinone carbonyl groups is expected around 1650-1680 cm⁻¹.

-

O-H Stretch: A broad absorption band corresponding to the hydroxyl group should be visible in the region of 3200-3500 cm⁻¹.

-

C-Cl Stretch: A weaker absorption band for the carbon-chlorine bond may be observed.

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, taking into account the isotopic distribution of chlorine.

Biological Activity and Mechanism of Action

The 1,4-naphthoquinone scaffold is a well-established pharmacophore with potent anticancer properties.[2][6] The primary mechanism of action is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4]

Figure 3: Proposed anticancer mechanism of action for 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone.

The redox-active quinone moiety can participate in one-electron reduction reactions, forming a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical. This futile cycling leads to a significant increase in intracellular ROS levels.

This surge in ROS can trigger a cascade of cellular events, including:

-

DNA Damage: ROS can directly damage DNA, leading to strand breaks and mutations.

-

Protein and Lipid Peroxidation: Oxidative damage to proteins and lipids can disrupt cellular functions and membrane integrity.

-

Modulation of Signaling Pathways: Naphthoquinones have been shown to activate stress-activated protein kinases (SAPKs) such as p38 and JNK, while modulating the activity of pro-survival pathways like AKT and STAT3.[7]

-

Induction of Apoptosis: The culmination of these events is often the induction of programmed cell death, or apoptosis, in cancer cells.[2]

The presence of the chloro and hydroxyethyl substituents on the 1,4-naphthoquinone ring of the title compound may further influence its biological activity by altering its redox potential, cellular uptake, and interaction with specific molecular targets. Further research is required to elucidate the precise mechanism of action and to identify the key protein targets of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone.

Toxicity Profile (Inferred)

Specific toxicological data for 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone is not currently available. However, studies on other 1,4-naphthoquinone derivatives have indicated the potential for toxicity. For instance, some 2,3-dialkyl-1,4-naphthoquinones have been shown to cause hemolytic anemia in rats.[8] Additionally, 2-hydroxy-1,4-naphthoquinone and its short-chain alkyl derivatives have been associated with both hemolysis and renal damage in animal models.[9]

It is crucial to conduct thorough in vitro and in vivo toxicity studies to evaluate the safety profile of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone. These studies should assess its cytotoxicity against normal cell lines, as well as its potential for systemic toxicity, to determine its therapeutic index and suitability for further development as a drug candidate.

Conclusion and Future Directions

2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its chemical structure combines the proven anticancer potential of the 1,4-naphthoquinone core with functional groups that may enhance its pharmacological properties.

While this guide has provided a comprehensive overview based on the available literature and predictive methodologies, it also highlights the significant gaps in our knowledge of this specific compound. Future research should prioritize the following:

-

Development and validation of a robust and scalable synthetic protocol.

-

Thorough physicochemical characterization, including experimental determination of its melting point, solubility, and other key properties.

-

Complete spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

-

In-depth investigation of its biological activities against a panel of cancer cell lines and other relevant disease models.

-

Elucidation of its precise mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates.

-

Comprehensive toxicological evaluation to establish its safety profile.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone and pave the way for its potential translation into clinical applications.

References

-

Klan, P., Vavrik, J., & Heger, D. (2021). Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. Molecules, 26(19), 5786. [Link]

-

PubChem. (n.d.). 2-Chloro-3-(2-hydroxyethoxy)naphthalene-1,4-dione. National Center for Biotechnology Information. Retrieved February 24, 2024, from [Link]

-

Gomes, L. F., et al. (2021). Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Derivatives. ACS Omega, 6(36), 23354–23368. [Link]

-

Pereyra, C., et al. (2019). The diverse mechanisms and anticancer potential of naphthoquinones. Cancer Cell International, 19, 207. [Link]

-

de Oliveira, A. A., et al. (2018). 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). Journal of the Brazilian Chemical Society, 29(1), 133-144. [Link]

-

PubChem. (n.d.). 2-Chloro-3-hydroxy-1,4-naphthoquinone. National Center for Biotechnology Information. Retrieved February 24, 2024, from [Link]

- Kishore, N., et al. (2014). Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470.

- Munday, R., et al. (1995). Toxicity of 2,3-dialkyl-1,4-naphthoquinones in rats: comparison with cytotoxicity in vitro. Free Radical Biology and Medicine, 19(6), 759-765.

-

Pereyra, C., et al. (2019). The diverse mechanisms and anticancer potential of naphthoquinones. ResearchGate. [Link]

-

Al-Trawneh, S. A., et al. (2024). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Molecules, 29(3), 565. [Link]

-

SIELC Technologies. (2018, May 16). 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone. Retrieved February 24, 2024, from [Link]

-

da Silva, G. N., et al. (2016). Cytotoxicity, Hemolysis and in Vivo Acute Toxicity of 2-hydroy-3-anilino-1,4-naphthoquinone Derivatives. ResearchGate. [Link]

- Munday, R., et al. (1991). Comparative toxicity of 2-hydroxy-3-alkyl-1,4-naphthoquinones in rats. Journal of Applied Toxicology, 11(4), 271-275.

Sources

- 1. 2-Chloro-3-(2-hydroxyethoxy)naphthalene-1,4-dione | C12H9ClO4 | CID 5228115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scielo.br [scielo.br]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Toxicity of 2,3-dialkyl-1,4-naphthoquinones in rats: comparison with cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative toxicity of 2-hydroxy-3-alkyl-1,4-naphthoquinones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone: Synthesis, Properties, and Therapeutic Potential

Introduction: The Naphthoquinone Scaffold and the Promise of a Novel Derivative

The 1,4-naphthoquinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a broad spectrum of biological activities.[1][2] From the essential blood-clotting agent Vitamin K to potent anticancer and antimicrobial agents, the redox-active nature of the quinone ring allows these molecules to participate in critical biological processes, often through the generation of reactive oxygen species (ROS) and interaction with key cellular enzymes.[2][3] This guide focuses on a novel, under-characterized derivative, 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone . While this specific compound is not extensively documented in the scientific literature, its structural features—a reactive chloro-substituent and a functionalized alkyl side chain—suggest significant potential as a versatile intermediate for the synthesis of new therapeutic agents.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide a detailed overview of the compound's identifiers, a proposed, scientifically grounded synthetic route based on established methodologies for related compounds, and a discussion of its potential biological activities and applications by drawing parallels with structurally similar, well-studied 1,4-naphthoquinone derivatives.

Compound Identification and Physicochemical Properties

While a specific CAS number for 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone has not been assigned, indicating its novelty, its fundamental identifiers can be determined from its chemical structure. These properties are crucial for its characterization and for predicting its behavior in chemical and biological systems.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-3-(2-hydroxyethyl)naphthalene-1,4-dione | PubChemLite[4] |

| Molecular Formula | C₁₂H₉ClO₃ | PubChemLite[4] |

| Molecular Weight | 236.65 g/mol | PubChemLite[4] |

| Monoisotopic Mass | 236.02402 Da | PubChemLite[4] |

| Predicted XlogP | 2.1 | PubChemLite[4] |

| CAS Number | Not Assigned | - |

Proposed Synthesis: A Rational Approach to a Novel Scaffold

The synthesis of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone is not explicitly described in the existing literature. However, a plausible and efficient synthetic route can be designed based on the well-established reactivity of 2,3-dichloro-1,4-naphthoquinone, a versatile and commercially available starting material.[5][6] This precursor offers two electrophilic carbon atoms, allowing for sequential nucleophilic substitution reactions.

The proposed synthesis involves a two-step process:

-

Introduction of the Ethyl Group via Grignard Reaction: The first step involves a carbon-carbon bond formation at the C3 position of 2,3-dichloro-1,4-naphthoquinone. A Grignard reagent prepared from a protected 2-bromoethanol, such as 2-bromoethoxy(tert-butyl)dimethylsilane, would be a suitable nucleophile. The bulky silyl protecting group would prevent unwanted reactions of the hydroxyl functionality. The reaction would proceed via a nucleophilic addition-elimination mechanism, displacing one of the chlorine atoms.

-

Deprotection of the Hydroxyl Group: The second step involves the removal of the silyl protecting group to unveil the desired hydroxyl functionality. This can be readily achieved under mild acidic conditions, for instance, using a solution of hydrogen chloride in an organic solvent, to yield the final product, 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2-Chloro-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1,4-naphthoquinone

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine and gently warm the flask under a stream of nitrogen to activate the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromoethoxy(tert-butyl)dimethylsilane (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium turnings and initiate the Grignard reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

-

In a separate flask, dissolve 2,3-dichloro-1,4-naphthoquinone (1 equivalent) in anhydrous THF.

-

Cool the Grignard reagent solution to 0°C in an ice bath and add the solution of 2,3-dichloro-1,4-naphthoquinone dropwise via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the silyl-protected intermediate.

Step 2: Synthesis of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone

-

Dissolve the purified silyl-protected intermediate from Step 1 in a suitable organic solvent such as methanol or THF.

-

Add a solution of 1 M hydrochloric acid dropwise while stirring at room temperature.

-

Monitor the deprotection reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone.

Antimicrobial Activity

The 1,4-naphthoquinone scaffold is also a well-known pharmacophore for the development of antimicrobial agents. [1]Derivatives of 2-chloro-3-amino-1,4-naphthoquinone have shown promising activity against a range of bacteria and fungi. [7]The lipophilic nature of the naphthoquinone core allows for penetration of microbial cell membranes, and their redox properties can disrupt cellular respiration and other vital metabolic processes. The hydroxyl group in the side chain of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone could potentially enhance its solubility and bioavailability, which are important properties for antimicrobial drug candidates.

Safety and Handling

As with most quinone derivatives, 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone should be handled with care in a well-ventilated fume hood. These compounds are often cytotoxic and can be skin and respiratory tract irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion and Future Outlook

2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone represents a promising yet unexplored scaffold in medicinal chemistry. Its synthesis, achievable through established chemical methodologies, opens the door to a new class of 1,4-naphthoquinone derivatives. The presence of both a reactive chlorine atom and a functionalizable hydroxyl group makes it a versatile intermediate for the creation of compound libraries for high-throughput screening.

Future research should focus on the successful synthesis and characterization of this novel compound. Subsequent biological evaluation against a panel of cancer cell lines and microbial strains is warranted to determine its therapeutic potential. Structure-activity relationship (SAR) studies, involving modification of the hydroxyethyl side chain, could lead to the discovery of new and potent drug candidates. The insights provided in this guide aim to facilitate these research endeavors and unlock the potential of this intriguing molecule.

References

-

PubChemLite. 2-chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone. Available from: [Link].

-

J-Stage. 1,4-Naphthoquinones: Some Biological Properties and Application. Available from: [Link].

-

MDPI. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. Available from: [Link].

-

MDPI. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Available from: [Link].

-

ScienceDirect. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Available from: [Link].

-

ResearchGate. 2,3-Dichloro-1,4-Naphthoquinone in Organic Synthesis: Recent Advances. Available from: [Link].

Sources

- 1. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 2. mdpi.com [mdpi.com]

- 3. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone (C12H9ClO3) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytotoxicity Profile of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone in Cancer Cells: A Technical Guide

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic elucidation, quantitative profiling, and self-validating assay design.

Chemical Rationale & Pharmacophore Significance

The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, renowned for its potent redox-active properties. The specific substitution pattern in 2-chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone (and its heteroatom-linked analogs, such as amino or thioether derivatives) creates a highly tuned cytotoxic profile 1[1].

The C-2 chlorine atom acts as an electron-withdrawing group that enhances the electrophilicity of the quinone system, making it highly reactive toward cellular nucleophiles (e.g., thiols). Simultaneously, the C-3 2-hydroxyethyl moiety introduces steric bulk and hydrogen-bonding capabilities, which dictate the molecule's lipophilicity, cellular uptake, and specific protein-binding interactions. Together, these modifications optimize the molecule for targeted anticancer activity while minimizing off-target systemic toxicity 2[3].

Mechanistic Pathways of Cytotoxicity

To effectively evaluate this compound, researchers must understand the causality behind its cellular disruption. The cytotoxicity of 2-chloro-3-substituted-1,4-naphthoquinones is primarily driven by a tripartite mechanism:

-

Redox Cycling and ROS Generation: The naphthoquinone core undergoes enzymatic reduction (via reductases like NQO1) to form a semiquinone radical. Subsequent auto-oxidation generates massive amounts of reactive oxygen species (ROS), particularly superoxide anions (

) and hydrogen peroxide ( -

Glutathione (GSH) Depletion & Mitochondrial Dysfunction: The electrophilic nature of the molecule allows it to form direct adducts with intracellular GSH, rapidly depleting the cell's antioxidant reserves. This unchecked oxidative stress targets the mitochondria, causing a catastrophic loss of mitochondrial membrane potential (

) 5[5]. -

Intrinsic Apoptosis: Mitochondrial depolarization triggers the release of cytochrome c into the cytosol, assembling the apoptosome and activating the Caspase-9 to Caspase-3 signaling cascade, culminating in programmed cell death 6[6].

Figure 1: ROS-mediated apoptotic signaling pathway induced by naphthoquinones.

Quantitative Cytotoxicity Profile

The table below synthesizes the in vitro half-maximal inhibitory concentrations (

| Cell Line | Tissue Origin | IC₅₀ Range (µM) | Primary Cytotoxic Mechanism | Source |

| PC-3 | Prostate (Androgen-Independent) | 1.5 – 3.0 | Cell cycle arrest (G1/S), Apoptosis | 6[6] |

| LNCaP | Prostate (Androgen-Dependent) | 1.0 – 2.5 | ROS induction, Caspase activation | 6[6] |

| HL-60 | Acute Myeloid Leukemia | 0.5 – 2.0 | mtDNA damage, GSH depletion | 5[5] |

| HeLa | Cervical Adenocarcinoma | 5.3 – 6.8 | Intrinsic apoptosis pathway | 7[7] |

| MCF-7 | Breast Carcinoma | 5.0 – 10.4 | Redox cycling, Cytotoxicity | 4[4] |

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the cytotoxicity of 2-chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone, protocols must be designed as self-validating systems. This ensures that observed cell death is a direct consequence of the compound's specific mechanism of action, rather than artifactual toxicity or solvent effects.

Protocol A: Cell Viability & Proliferation (MTT Assay)

Causality: The MTT assay measures the enzymatic cleavage of tetrazolium salts by mitochondrial succinate dehydrogenase. Because naphthoquinones directly perturb mitochondrial function, this assay provides a highly sensitive, mechanism-relevant readout of metabolic inhibition.

-

Seeding: Seed cancer cells (e.g., PC-3) in 96-well plates at

cells/well. Incubate for 24h at 37°C. -

Treatment & Internal Controls: Treat cells with the compound (0.1 µM to 100 µM).

-

Self-Validation: Include a Vehicle Control (0.1% DMSO) to rule out solvent toxicity, a Positive Control (1 µM Doxorubicin) to ensure assay sensitivity, and a Blank (media only) to subtract background absorbance.

-

-

MTT Incubation: After 48h, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h.

-

Solubilization & Readout: Remove media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate

using non-linear regression.

Protocol B: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)

Causality: In healthy cells, phosphatidylserine (PS) is restricted to the inner plasma membrane leaflet. Apoptosis induces PS externalization, which Annexin V binds with high affinity. Propidium Iodide (PI) only stains cells with compromised membranes. This orthogonal approach ensures we are measuring programmed cell death rather than non-specific chemical necrosis.

-

Harvesting: Collect both adherent and floating cells post-treatment (24h) to ensure late-apoptotic cells are not lost.

-

Staining: Resuspend the pellet in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate in the dark for 15 minutes.

-

Self-Validation (Gating Controls): Prepare four control tubes: Unstained cells, Annexin V-only, PI-only, and cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine). This is critical to accurately set compensation matrices and quadrant gates.

-

Analysis: Analyze via flow cytometry, quantifying the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) populations.

Protocol C: Intracellular ROS Detection (DCFDA Assay)

Causality:

-

Probe Loading: Pre-incubate cells with 10 µM

for 30 minutes in the dark. Wash with PBS. -

Treatment & Antioxidant Rescue (Crucial Validation): Treat cells with the

dose of the naphthoquinone. -

Quantification: Measure fluorescence (Ex: 485 nm / Em: 535 nm) immediately and at 2h post-treatment.

Figure 2: Self-validating high-throughput cytotoxicity screening workflow.

References

-

SIELC Technologies (2018). 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone. SIELC. 1

-

MDPI (2021). Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. International Journal of Molecular Sciences. 2

-

ResearchGate (2014). Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines. 7

-

MDPI (2025). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules. 4

-

PubMed (2018). Anti-acute myeloid leukemia activity of 2-chloro-3-alkyl-1,4-naphthoquinone derivatives through inducing mtDNA damage and GSH depletion. Bioorganic & Medicinal Chemistry. 5

-

PubMed (2007). Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines. Anticancer Research. 6

Sources

- 1. 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone | SIELC Technologies [sielc.com]

- 2. mdpi.com [mdpi.com]

- 3. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects [mdpi.com]

- 5. Anti-acute myeloid leukemia activity of 2-chloro-3-alkyl-1,4-naphthoquinone derivatives through inducing mtDNA damage and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Comparative Pharmacodynamics and Synthetic Methodologies of 1,4-Naphthoquinone Scaffolds: 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone vs. Lawsone Derivatives

Executive Summary

The 1,4-naphthoquinone pharmacophore is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities ranging from antimicrobial to potent anticancer effects. As drug development professionals seek to optimize these compounds for clinical applications, understanding the structural dichotomy between synthetic derivatives and naturally derived analogs is paramount. This technical guide provides an in-depth comparative analysis of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone (CHQ) —a highly electrophilic synthetic derivative—and Lawsone derivatives (e.g., bis-lawsone), which originate from the natural pigment 2-hydroxy-1,4-naphthoquinone. By dissecting their physicochemical properties, mechanistic pathways, and self-validating experimental protocols, this whitepaper serves as a definitive resource for researchers engineering next-generation targeted therapeutics.

Structural Causality and Physicochemical Profiling

The biological activity of naphthoquinones is fundamentally dictated by their Lowest Unoccupied Molecular Orbital (LUMO) energy, which governs their capacity for redox cycling and electrophilic attack.

In CHQ , the presence of a chlorine atom at the C2 position acts as a strong electron-withdrawing group (EWG). This significantly lowers the LUMO energy, transforming the quinone ring into a highly reactive Michael acceptor. Consequently, CHQ readily undergoes nucleophilic attack by cellular thiols (e.g., glutathione) and accelerates one-electron reduction to a semiquinone radical, driving aggressive oxidative stress.

Conversely, Lawsone possesses an electron-donating hydroxyl group (-OH) at C2. This resonance-donating effect raises the LUMO energy, rendering the core less electrophilic and more stable. To enhance its therapeutic index, chemists synthesize Lawsone derivatives (such as 3,3′-(aryl/alkyl-methylene)bis(2-hydroxynaphthalene-1,4-dione)) by modifying the C3 position. These bulky substitutions increase lipophilicity and facilitate selective binding to specific intracellular targets, such as the PI3K/AKT/mTOR pathway, while maintaining a favorable safety profile in non-malignant cells ().

Table 1: Comparative Physicochemical & Mechanistic Profiling

| Property / Feature | 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone (CHQ) | Lawsone Derivatives (e.g., Bis-lawsone) |

| Core Scaffold | Synthetic 1,4-naphthoquinone | Natural/Semi-synthetic 2-hydroxy-1,4-naphthoquinone |

| C2 Substitution | Chlorine (Strong EWG, high electrophilicity) | Hydroxyl (Electron-donating, stabilizing) |

| C3 Substitution | 2-Hydroxyethyl group | Various (e.g., bulky bis-linkages, hydrazones) |

| Primary Mechanism | Thiol alkylation, massive ROS induction | Targeted kinase inhibition, moderate ROS |

| Redox Potential | Highly favorable for 1-electron reduction | Moderated by C2-OH resonance |

| Cytotoxicity Profile | Broad-spectrum, aggressive | Highly selective pro-apoptotic activity |

Mechanistic Divergence: ROS Generation vs. Targeted Kinase Inhibition

The structural differences between CHQ and Lawsone derivatives directly dictate their divergent mechanisms of inducing cancer cell apoptosis.

CHQ relies on its C2-Cl leaving group to act as a dual-threat agent. It irreversibly alkylates critical mitochondrial proteins while simultaneously hijacking the electron transport chain to generate massive amounts of Reactive Oxygen Species (ROS), such as superoxide and hydrogen peroxide. This catastrophic oxidative stress depolarizes the mitochondrial membrane, triggering rapid caspase-dependent apoptosis ().

Lawsone derivatives, while capable of mild redox cycling, predominantly exert their anticancer effects through selective target engagement. Studies have demonstrated that specific bis-lawsone derivatives selectively induce apoptosis in human glioma cells by downregulating the PI3K/AKT/mTOR survival pathway, bypassing the broad-spectrum toxicity associated with highly electrophilic synthetic quinones ().

Fig 1. Divergent apoptotic signaling pathways of CHQ and Lawsone derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds requires rigorous, self-validating methodologies. Below are the standard protocols for synthesizing CHQ and validating its ROS-dependent cytotoxicity.

Protocol 1: Radical Alkylation Synthesis of CHQ

Causality: To selectively introduce a 2-hydroxyethyl group at the C3 position without displacing the C2 chlorine atom, a Kochi-Anderson radical alkylation is employed. This avoids the nucleophilic aromatic substitution pathways that would otherwise target the highly reactive C2-Cl bond.

-

Reaction Setup: Dissolve 10 mmol of 2-chloro-1,4-naphthoquinone and 15 mmol of 3-hydroxypropanoic acid in a biphasic solvent system (chlorobenzene/water, 1:1 v/v).

-

Catalysis: Add 1 mmol of Silver Nitrate (

) to the mixture and heat to 65°C under continuous stirring. -

Radical Generation: Slowly add an aqueous solution of Ammonium Persulfate (

) dropwise over 30 minutes. The persulfate oxidizes -

Self-Validating Step: Monitor the reaction via High-Performance Liquid Chromatography (HPLC). Post-purification, utilize Mass Spectrometry (MS) to confirm the preservation of the C2 chlorine atom by observing the characteristic 3:1 isotopic ratio of

. If the isotopic signature is lost, it indicates unintended nucleophilic displacement, invalidating the batch.

Protocol 2: In Vitro ROS Quantification and Apoptosis Assay

Causality: To definitively prove that CHQ-induced apoptosis is driven by oxidative stress rather than direct DNA intercalation, a rescue assay using a ROS scavenger is utilized.

-

Cell Seeding: Seed human prostate cancer cells (PC-3) or glioma cells (CCF-4) in a 96-well plate at a density of

cells/well. Incubate overnight at 37°C. -

Scavenger Pre-treatment (The Control): Pre-treat half of the designated experimental wells with 5 mM N-acetylcysteine (NAC) for 1 hour. NAC acts as a direct ROS scavenger and replenishes intracellular glutathione.

-

Compound Exposure: Expose the cells to varying concentrations of CHQ or Lawsone derivatives (1 µM to 50 µM) for 24 hours.

-

Viability Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well, incubate for 4 hours, lyse the cells with DMSO, and measure absorbance at 570 nm.

-

Self-Validating Step: Compare the

values between the NAC-treated and untreated wells. If cell viability is significantly rescued in the NAC+ wells, the protocol internally validates that the primary mechanism of apoptosis is ROS-dependent.

Fig 2. Self-validating experimental workflow for naphthoquinone evaluation.

Comparative In Vitro Efficacy

Quantitative data from recent pharmacological evaluations highlights the distinct therapeutic windows of these compounds. While synthetic chloro-derivatives exhibit potent, broad-spectrum cytotoxicity, optimized Lawsone derivatives demonstrate remarkable selectivity, sparing normal healthy tissue.

Table 2: Representative In Vitro Cytotoxicity ( values)

| Compound | Cell Line | Biological Implication | |

| Bis-lawsone derivative (1j) | CCF-4 (Human Glioma) | ~20.0 | Potent targeted pro-apoptotic activity. |

| Bis-lawsone derivative (1j) | Normal Kidney (NKE) | >50.0 | High selectivity; non-toxic to normal cells. |

| CHQ / Chloro-naphthoquinones | PC-3 (Prostate Cancer) | ~0.5 - 5.0 | Aggressive ROS-mediated cytotoxicity. |

| Unmodified Lawsone | Various Cancer Lines | >50.0 | Weak baseline activity; requires derivatization. |

Conclusion

The rational design of 1,4-naphthoquinone therapeutics requires a deep understanding of structural causality. 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone represents a highly reactive, ROS-generating synthetic scaffold ideal for aggressive, broad-spectrum applications. In contrast, Lawsone derivatives offer a highly tunable, naturally derived platform capable of selective kinase inhibition and targeted apoptosis. By employing self-validating synthetic and biological protocols, drug development professionals can accurately harness the unique pharmacodynamics of both scaffolds to engineer the next generation of precision oncology drugs.

References

-

Sadhukhan, P., Saha, S., Sinha, K., Brahmachari, G., & Sil, P. C. (2016). Selective Pro-Apoptotic Activity of Novel 3,3′-(Aryl/Alkyl-Methylene)Bis(2-Hydroxynaphthalene-1,4-Dione) Derivatives on Human Cancer Cells via the Induction Reactive Oxygen Species. PLoS One.[Link]

-

Kumarasamy, V., et al. (2024). Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials. Drug Design, Development and Therapy.[Link]

-

Khochenkov, D. A., et al. (2021). Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. International Journal of Molecular Sciences.[Link]

An In-depth Technical Guide to the Redox Cycling Potential of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities which are often intrinsically linked to its redox properties. This technical guide provides a comprehensive examination of the redox cycling potential of a specific derivative, 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone. We will delve into the fundamental principles governing the redox behavior of naphthoquinones, outline detailed experimental protocols for the rigorous assessment of this compound's ability to undergo redox cycling, and discuss the profound implications of these findings for drug development, particularly in the context of oncology and antimicrobial research. This document is designed to serve as a practical and authoritative resource for scientists investigating the therapeutic potential of this promising chemical entity.

Introduction: The Significance of the 1,4-Naphthoquinone Core

Naphthoquinones are a class of organic compounds that have played a pivotal role in the discovery and development of new therapeutic agents.[1] Their diverse biological activities, including anticancer, antifungal, and antiparasitic properties, are frequently attributed to their ability to participate in cellular redox reactions.[2] A key mechanism underlying the bioactivity of many naphthoquinones is their capacity for redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in target cells.[3] This induction of oxidative stress can trigger various downstream signaling pathways, ultimately culminating in cellular damage and apoptosis, a desirable outcome in the context of cancer therapy.[4][5]

The compound of interest, 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone, combines the redox-active 1,4-naphthoquinone core with a chlorine atom and a hydroxyethyl group. These substituents are not mere decorations; they are expected to significantly influence the molecule's electronic properties, and consequently, its redox potential and propensity for redox cycling.[1][6] Understanding and quantifying this redox cycling potential is therefore a critical step in elucidating its mechanism of action and evaluating its therapeutic promise.

The Theoretical Framework of Naphthoquinone Redox Cycling

Redox cycling is a process in which a compound repeatedly accepts and donates electrons, leading to the continuous generation of reactive oxygen species. For a 1,4-naphthoquinone, this process is typically initiated by a one-electron reduction of the quinone (Q) to a semiquinone radical (Q•⁻) by cellular reductases, such as NADPH-cytochrome P450 reductase.[2] This semiquinone radical can then be re-oxidized by molecular oxygen (O₂) back to the parent quinone, with the concomitant formation of a superoxide anion radical (O₂•⁻).[3][7] This cycle can repeat, leading to a significant amplification of ROS production.

The generated superoxide can undergo further reactions to produce other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), which can inflict damage on cellular macromolecules including DNA, lipids, and proteins.[3]

The following diagram illustrates the fundamental steps of this process:

Caption: The catalytic cycle of naphthoquinone-mediated ROS generation.

The propensity of a given naphthoquinone to undergo redox cycling is critically dependent on its one-electron reduction potential. Substituents on the naphthoquinone ring can modulate this potential, thereby either enhancing or diminishing its redox cycling capacity.

Experimental Assessment of Redox Cycling Potential

A multi-pronged experimental approach is essential for a thorough and reliable evaluation of the redox cycling potential of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone. The following protocols are designed to provide a comprehensive characterization, from its fundamental electrochemical properties to its effects in a cellular context.

Electrochemical Analysis: Cyclic Voltammetry

Rationale: Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a compound. It provides crucial information about the reduction and oxidation potentials, which are indicative of the ease with which the molecule accepts and donates electrons.[1][8] For a compound to be an efficient redox cycler, it should have a reduction potential that is accessible by cellular reductases.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 10 mM.

-

Prepare the electrolyte solution, typically a 0.1 M solution of a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆) in an aprotic solvent like acetonitrile.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

-

Data Acquisition:

-

Sparge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Add the stock solution of the test compound to the electrolyte to achieve a final concentration in the range of 1-2 mM.

-

Scan the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -1.5 V) and then back to the initial potential at a scan rate of 100 mV/s.

-

Record the resulting current as a function of the applied potential.

-

Perform scans at various scan rates to assess the reversibility of the redox processes.[9]

-

Data Interpretation: The resulting voltammogram will show reduction and oxidation peaks. The potentials of these peaks provide information about the redox potentials of the compound. The reversibility of the peaks can give insights into the stability of the generated radical species.[8]

| Parameter | Description | Significance for Redox Cycling |

| First Reduction Potential (Epc) | The potential at which the first one-electron reduction occurs. | A less negative Epc suggests that the compound is more easily reduced and thus more likely to be a substrate for cellular reductases. |

| Reversibility | The similarity in shape and intensity of the reduction and corresponding oxidation peaks. | A reversible or quasi-reversible process indicates that the semiquinone radical is stable enough to be re-oxidized by oxygen. |

In Vitro Assessment of ROS Generation

Rationale: To confirm that the compound can indeed generate ROS through redox cycling, direct measurement of ROS production in a cell-free system is necessary. This can be achieved using microsomal preparations, which are rich in the reductases responsible for initiating the redox cycle.

Protocol:

-

Preparation of Microsomes:

-

Isolate liver microsomes from a suitable animal model (e.g., rat) using standard differential centrifugation techniques.

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

-

The reaction mixture should contain the microsomal preparation, an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H₂DCFDA).

-

-

Measurement of ROS Production:

-

Add varying concentrations of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone to the reaction mixture.

-

Incubate the mixture at 37°C.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the rate of ROS generation.[5]

-

Data Interpretation: A dose-dependent increase in fluorescence will indicate that the compound is capable of generating ROS in the presence of cellular reductases.

Cellular Assays for Oxidative Stress

Rationale: While in vitro assays are informative, it is crucial to demonstrate that the compound can induce oxidative stress within a cellular context. This confirms that the compound can penetrate the cell membrane and interact with the cellular machinery to produce ROS.

Protocol:

-

Cell Culture:

-

Culture a relevant cell line (e.g., a cancer cell line for oncology applications) under standard conditions.

-

-

Treatment:

-

Treat the cells with various concentrations of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone for a defined period.

-

-

Measurement of Intracellular ROS:

-

Load the treated cells with a ROS-sensitive probe (e.g., H₂DCFDA or CellROX Green).

-

Measure the intracellular fluorescence using flow cytometry or fluorescence microscopy.[5]

-

-

Assessment of Glutathione Depletion:

-

Measure the levels of intracellular reduced glutathione (GSH), a key cellular antioxidant, using a commercially available kit. A decrease in GSH levels is an indicator of oxidative stress.

-

Data Interpretation: A dose-dependent increase in intracellular ROS and a corresponding decrease in GSH levels would provide strong evidence for the induction of oxidative stress by the compound.

The following diagram outlines the experimental workflow for assessing the redox cycling potential:

Caption: A streamlined workflow for the comprehensive evaluation of redox cycling potential.

Implications for Drug Development

A thorough understanding of the redox cycling potential of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone is paramount for its rational development as a therapeutic agent.

-

Oncology: A compound with significant redox cycling capabilities could be a promising candidate for an anticancer drug.[10] The induced oxidative stress can selectively kill cancer cells, which often have a compromised antioxidant defense system.

-

Antimicrobial Agents: Similarly, the generation of ROS can be an effective mechanism for killing pathogenic bacteria and fungi.[1]

-

Toxicity and Safety: On the other hand, indiscriminate redox cycling can lead to off-target toxicity in healthy tissues. Therefore, a therapeutic window must be established where the compound exhibits efficacy against the target cells while minimizing damage to normal cells.

-

Structure-Activity Relationship (SAR) Studies: The data obtained from these studies can guide the synthesis of new analogues with optimized redox properties. For instance, modifying the substituents on the naphthoquinone ring can fine-tune the redox potential to enhance efficacy and reduce toxicity.[6]

Conclusion

The redox cycling potential of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone represents a critical determinant of its biological activity and therapeutic potential. The experimental framework outlined in this guide provides a robust and comprehensive strategy for characterizing this key property. By integrating electrochemical, in vitro, and cellular approaches, researchers can gain a deep understanding of the compound's mechanism of action, paving the way for its rational development as a novel therapeutic agent. The insights gained from these studies will be invaluable for medicinal chemists and drug development professionals seeking to harness the power of redox modulation for the treatment of human diseases.

References

-

Gomes, L., et al. (2022). Sustainable Synthesis, Antiproliferative and Acetylcholinesterase Inhibition of 1,4- and 1,2-Naphthoquinone Derivatives. Molecules. Available at: [Link]

-

Moore, G. F., et al. (2017). The role of an intramolecular hydrogen bond in the redox properties of carboxylic acid naphthoquinones. Chemical Science. Available at: [Link]

-

Kurbanoglu, S., et al. (2017). Investigation of electrochemical and spectroelectrochemical properties of some amino-substituted naphthoquinones (NQs). Marmara Pharmaceutical Journal. Available at: [Link]

-

Babkov, D. A., et al. (2021). Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

-

da Silva, G. N., et al. (2020). Hydroxylated Dimeric Naphthoquinones Increase the Generation of Reactive Oxygen Species, Induce Apoptosis of Acute Myeloid Leukemia Cells and Are Not Substrates of the Multidrug Resistance Proteins ABCB1 and ABCG2. Molecules. Available at: [Link]

-

Olson, K. R., et al. (2023). Redox and Nucleophilic Reactions of Naphthoquinones with Small Thiols and Their Effects on Oxidization of H2S to Inorganic and Organic Hydropolysulfides and Thiosulfate. Antioxidants. Available at: [Link]

-

Galyametdinova, I. V., et al. (2022). Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties. Molecules. Available at: [Link]

-

ResearchGate (n.d.). Molecular structures and biological activities of (N)- n -alkylammonium 2-chloro-3-oxido-1,4-naphthoquinone salts. ResearchGate. Available at: [Link]

-

Shchekotikhin, A. E., & Glazunova, V. A. (2020). 1,4-Naphthoquinones: Some Biological Properties and Application. Pharmaceutical Chemistry Journal. Available at: [Link]

-

Jia, L., et al. (2007). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Journal of the Chinese Chemical Society. Available at: [Link]

-

O'Brien, P. J. (1987). Mechanisms of toxicity of 2- and 5-hydroxy-1,4-naphthoquinone; absence of a role for redox cycling in the toxicity of 2-hydroxy-1,4-naphthoquinone to isolated hepatocytes. Journal of Applied Toxicology. Available at: [Link]

-

Babkov, D. A., et al. (2021). Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. MDPI. Available at: [Link]

-

da Silva, G. N., et al. (2018). 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). Journal of the Brazilian Chemical Society. Available at: [Link]

-

SIELC Technologies (2018). 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone. SIELC Technologies. Available at: [Link]

-

Wondrak, G. T., et al. (2010). 1,4-Naphthoquinones as inducers of oxidative damage and stress signaling in HaCaT human keratinocytes. Archives of Biochemistry and Biophysics. Available at: [Link]

-

Olson, K. R., et al. (2023). Redox and Nucleophilic Reactions of Naphthoquinones with Small Thiols and Their Effects on Oxidization of H2S to Inorganic and Organic Hydropolysulfides and Thiosulfate. PMC. Available at: [Link]

-

Wondrak, G. T., et al. (2010). 1,4-Naphthoquinones as inducers of oxidative damage and stress signaling in HaCaT human keratinocytes. PubMed. Available at: [Link]

- Google Patents (2011). US20110004024A1 - Preparation of naphthoquinone compounds using 2,3-dihalonaphthoquinone. Google Patents.

Sources

- 1. Sustainable Synthesis, Antiproliferative and Acetylcholinesterase Inhibition of 1,4- and 1,2-Naphthoquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redox and Nucleophilic Reactions of Naphthoquinones with Small Thiols and Their Effects on Oxidization of H2S to Inorganic and Organic Hydropolysulfides and Thiosulfate [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. benchchem.com [benchchem.com]

- 5. Hydroxylated Dimeric Naphthoquinones Increase the Generation of Reactive Oxygen Species, Induce Apoptosis of Acute Myeloid Leukemia Cells and Are Not Substrates of the Multidrug Resistance Proteins ABCB1 and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Redox and Nucleophilic Reactions of Naphthoquinones with Small Thiols and Their Effects on Oxidization of H2S to Inorganic and Organic Hydropolysulfides and Thiosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of an intramolecular hydrogen bond in the redox properties of carboxylic acid naphthoquinones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]

- 10. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone in DMSO and water

An In-Depth Technical Guide to the Solubility Dynamics of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone

Executive Summary

2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone is a synthetic derivative of the 1,4-naphthoquinone class, a pharmacophore renowned for its redox-cycling capabilities and potent biological activities, including anticancer, antifungal, and antimalarial properties[1][2]. For researchers and drug development professionals, mastering the solubility profile of this compound is a critical prerequisite for reliable in vitro and in vivo assay design. This whitepaper provides an authoritative analysis of its solubility in dimethyl sulfoxide (DMSO) and water, detailing the physicochemical causality behind its solvent interactions, and outlines self-validating experimental protocols for accurate solubility quantification.

Physicochemical Profiling & Structural Causality

The solubility of a compound is fundamentally dictated by the energetic cost of disrupting solvent-solvent interactions versus the energy gained from solute-solvent interactions.

The core of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone consists of a highly hydrophobic, planar naphthalene ring system. While the substitution of a chlorine atom at C2 increases lipophilicity and electron affinity, the addition of a 2-hydroxyethyl group at C3 introduces a localized polar region capable of hydrogen bonding. However, this single hydroxyl group is insufficient to overcome the high cavity-formation energy required to dissolve the bulky hydrophobic core in a highly cohesive, hydrogen-bonded network like water[3].

Table 1: Estimated Physicochemical Properties

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₂H₉ClO₃ | Moderate molecular weight; standard diffusion rates. |

| Molecular Weight | ~236.65 g/mol | Favorable for membrane permeability (Lipinski's Rule of 5). |

| LogP (Estimated) | 1.8 – 2.5 | Predominantly lipophilic; favors organic solvents over aqueous media. |

| Hydrogen Bond Donors | 1 (Hydroxyl) | Limited ability to interact with water; sufficient for DMSO interaction. |

| Hydrogen Bond Acceptors | 3 (Carbonyls, Hydroxyl) | Can accept hydrogen bonds, but steric hindrance limits aqueous hydration shells. |

Solvent Dynamics: DMSO vs. Water

The DMSO Advantage (High Solubility)

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant. It is the universal solvent of choice for 1,4-naphthoquinone derivatives[4]. The solubility causality is twofold:

-

Dispersion Forces: The hydrophobic naphthalene core interacts favorably with the methyl groups of DMSO.

-

Hydrogen Bonding: The highly electronegative oxygen of DMSO's sulfoxide group acts as a powerful hydrogen bond acceptor, forming strong interactions with the C3 2-hydroxyethyl hydroxyl group. Note on Integrity: Moisture-contaminated DMSO will drastically reduce the solubility of this compound. Atmospheric water competes for hydrogen bonding sites, leading to premature precipitation. Always use fresh, anhydrous DMSO (≤0.005% water) for stock solutions[4].

The Aqueous Challenge (Low Solubility)

In water, the compound exhibits poor solubility (typically <100 µM). The planar aromatic rings cannot form hydrogen bonds with water, forcing the water molecules to form a highly ordered, entropically unfavorable "clathrate" cage around the hydrophobic core. The single hydroxyl group cannot provide enough enthalpic gain to offset this entropic penalty[3].

Experimental Protocols for Solubility Determination

To ensure data trustworthiness and reproducibility, solubility must be measured using self-validating systems. Below are the two gold-standard methodologies for evaluating the solubility of 1,4-naphthoquinones[5][6].

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This is the definitive method for determining the absolute maximum concentration of the compound that can exist in equilibrium with its solid phase in an aqueous buffer[5].

-

Preparation: Add an excess amount of solid 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone (e.g., 5 mg) to a glass vial containing 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).

-

Equilibration: Cap the vial tightly and incubate on an orbital shaker at 300 rpm and 25°C. Causality check: Agitate for a full 48 hours to ensure true thermodynamic equilibrium is reached, preventing false readings from temporary supersaturation[7].

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.

-

Filtration: Draw the supernatant into a syringe and pass it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 100 µL of the filtrate. This saturates any non-specific binding (NSB) sites on the filter membrane, ensuring the collected sample accurately represents the bulk solution[5].

-

Quantification: Dilute the filtrate 1:10 in mobile phase and quantify via HPLC-UV (λmax ~ 270 nm) against a standard curve prepared in 100% DMSO.

Protocol B: Kinetic Solubility (High-Throughput Screening)

This method mimics the actual workflow of in vitro assays, determining the concentration at which a DMSO stock precipitates when diluted into aqueous media[6].

-

Stock Preparation: Prepare a 20 mM master stock of the compound in anhydrous DMSO[6].

-

Serial Dilution: Create a 10-point 2-fold serial dilution of the compound in pure DMSO.

-

Aqueous Transfer: Transfer 5 µL of each DMSO dilution into 245 µL of PBS (pH 7.4) in a 96-well clear-bottom plate (Final DMSO concentration = 2%).

-

Incubation: Incubate for 2 hours at room temperature on a plate shaker at 500 rpm[6].

-

Detection: Measure the absorbance at 620 nm using a microplate reader. A sharp increase in absorbance indicates light scattering caused by the formation of insoluble precipitates.

Quantitative Data Summary

Based on the structural homology to other substituted 1,4-naphthoquinones, the expected solubility parameters are summarized below[2][4].

Table 2: Expected Solubility Profile

| Solvent System | Expected Solubility | Application Context |

| 100% Anhydrous DMSO | > 50 mM | Long-term storage (-20°C) and master stock preparation. |

| 100% Water (pH 7.0) | < 50 µM | Baseline thermodynamic solubility; highly restricted. |

| PBS (pH 7.4) + 1% DMSO | 50 - 100 µM | Maximum working concentration for in vitro cell culture assays without precipitation risk. |

| CMC-Na Suspension | ≥ 5 mg/mL | In vivo oral administration via homogeneous suspension[4]. |

Biological Implications & Assay Workflows

When applying 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone to biological systems, managing its solubility is paramount. If the compound precipitates in cell culture media, it creates a false negative (reduced effective concentration) or a false positive (precipitates physically stressing the cells)[5].

Workflow for In Vitro Assay Preparation

To maintain solubility and ensure the compound reaches its intracellular targets, researchers must follow a strict dilution hierarchy.

Caption: Optimized formulation workflow to prevent aqueous precipitation during in vitro assays.

Mechanism of Action: The Role of Solubility

Once successfully solubilized and internalized by the cell, the 1,4-naphthoquinone core undergoes enzymatic reduction (e.g., by NADPH:cytochrome P450 reductase). This initiates a redox cycle that generates Reactive Oxygen Species (ROS), leading to oxidative stress and eventual apoptosis[1][8]. The 2-hydroxyethyl group aids in orienting the molecule within the active sites of these reductases via hydrogen bonding.

Caption: Putative mechanism of action via intracellular redox cycling and ROS generation.

References

- An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-hydroxy-1,4-naphthoquinone. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk7m1CNZzDSEmZHezbOpYTj-pJ6wKmTs6T-VHDEpmshoJXC9NPvC7iBZJFJXzrZ1qkrfHrePVyiKOy8WFE6iGtz3zChdqx2bTiOEWjjjrlcoHm6oqpZT-MUcoJRZndXc73-d9DDAIDw3pcnoZ-SEVHIS1K5NK98ga2qyrm3x1wevzE17grMkMV3xcW5z7rsFfilwb_p2O9JJ7nxVUZ0ia_8AxsamEhNKI-hP6W6FP60aY-19DTfN43v5SENO8=]

- Synthesis and Biological Evaluation of 1,4-Naphthoquinones and Quinoline-5,8-diones as Antimalarial and Schistosomicidal Agents. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhij55wUiFnq_w1BVyt4-CwC3La9O3R7MXK23KowKPNdutfijaoWAzDZrrhg073XU7LByRn6vfucMSfQHpJ7BtnE7FfrXzf9QY016Hy_XEDFdrUodxT1NcLzcB6AK17wQTlvYERyFOGvk9SGE=]

- Solubility of Naphthalene-1,4-dione. Solubility of Things.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYaua00vKdAQCwiyQS11FXMETC4ulAD8RxPL2vJNhIJYw0BpjtvkefNy4nKk_ZvpHUkrG53kwSwpH5BxNLjPhcziE0cCC-5KXJ_1BU2_XjvKnspYKlLm7liF37Ewy2aivlML8kBQH6zu7--gIFJtZnNk8=]

- 1,4-Naphthoquinone Anti-infection chemical. Selleckchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpHo72julrqNYEkbNdyDu6-qFikcivjD8oDB-nTrlR04V0Jrq8o3XCV2_cpI7CJZPVAKsTYXHfj3qJPfL0Npy5rT-2GIpI3Hl4GVUOgf7stE25wZTSs-tLLsICYX4O4PvrOIR0fJccjrEtjCdeU_-9Gjnr41y3FQ==]

- MultiScreen Solubility Filter Plate (Shake-Flask Protocol). Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF5jjy3wPqpO_6cybNKLManKSa_szpf2s4vfQqKGhyz6BRfTPa3xlz5z1_7lUyo6wIyShUKEpqRb_wXfgiNQGIjdpe62Nk5hXFUtSGpYFn_sm-tqDhYcUkBT-dj3Pf4aAd0bclR62dQr-cGNMQJfzUyICPItt8JQ5GyCnzVY-rXQlC21oRDdmY-8fVo9AFfxFDsNsB6idC_2b7pto=]

- Automated Screening of Aqueous Compound Solubility in Drug Discovery. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC6h6UUCZhdK3lUgUYHjCoYk27nlEULfpV8tIp5BdvRgecUlvyitYgrdpbEN_yDE2AxwyWvnYtAKpzCmvYgLQLO8Sjn6lD6haqHuCHsRGsWxYRjYj-Lsg4jAg6qjo6Yhmsb9CbruPnkc0W6JrFK6AXcc86jQVJioHdssvr17EcZwFnNgSrXz6zXX9XkBTQKp3MKNdqggolR0mH1A==]

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6de3E5QHfE70-zgl4ZvVdMuzI0eIw8n8dpL0xTi-K7lvSu42xlMe7ajRd1B6WMKyJIR2HTn1JvngGVnXJfW5STWRI9oqxY7Eqy2ex9wG3EuljOiEmPzXKngwFu3iZTsjpcuWthoXGJnR-885dOv0u67dVzUrhZUnGIbvhFM2cwCHARr7RoJ7mmtsBgmTDZJlnG7XIUR079tYi3CTxBbhOFO3tNZKDj-g=]

- 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study. SciELO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAyQZeGN6xp4RnONzwdBDYOB3Y0BFy2K7soVAkr0G00hxCLHJYUjK-IoxgRM8zkE-YlbfqqBCSR3pe2E3Uc6A1zHfMwl0z9bY4BdRn97s0pmhb9OWmKpn1hRg56NbRDk_gHNUwZzX5-Vj8Er2roKIoLq9RMxGdJex72bPluidSNZSx8xjKY7gUng==]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Evaluation of 1,4-Naphthoquinones and Quinoline-5,8-diones as Antimalarial and Schistosomicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. selleckchem.com [selleckchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. scielo.br [scielo.br]

Methodological & Application

Synthesis of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone: A Detailed Guide for Drug Discovery and Development

Introduction: The Significance of Naphthoquinones and the Rationale for Synthesis

The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties.[1][2] The reactivity of the naphthoquinone ring, particularly its susceptibility to nucleophilic attack, allows for the strategic introduction of various functional groups to modulate its physicochemical properties and biological activity. 2,3-dichloro-1,4-naphthoquinone is a versatile starting material in this regard, with its two reactive chlorine atoms providing a handle for the synthesis of a diverse library of derivatives.[1][2]

This application note provides a comprehensive guide to the synthesis of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone from 2,3-dichloro-1,4-naphthoquinone. The introduction of a hydroxyethyl group is of particular interest as it can enhance the compound's solubility and provide a potential site for further derivatization, such as esterification or etherification, to fine-tune its pharmacokinetic and pharmacodynamic profile. This synthesis relies on a selective nucleophilic aromatic substitution reaction, a cornerstone of modern synthetic organic chemistry.

Reaction Principle: Nucleophilic Aromatic Substitution

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing carbonyl groups of the quinone ring activate the vinylic chlorides at the C2 and C3 positions towards nucleophilic attack.[1] By carefully controlling the reaction conditions, a selective monosubstitution can be achieved, where one of the chlorine atoms is displaced by the oxygen nucleophile of ethylene glycol.

The reaction is typically facilitated by a base, which deprotonates the hydroxyl group of ethylene glycol, increasing its nucleophilicity and promoting the attack on the electron-deficient carbon of the naphthoquinone ring. The choice of base and solvent is critical to ensure a good yield and to minimize the formation of the disubstituted byproduct and potential cyclized structures.[3]

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2,3-Dichloro-1,4-naphthoquinone | C₁₀H₄Cl₂O₂ | 227.05 | Yellow solid |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | Colorless liquid |

| 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone | C₁₂H₉ClO₄ | 252.65[4] | Expected to be a colored solid |

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents

-

2,3-Dichloro-1,4-naphthoquinone (98%+)

-

Ethylene glycol (anhydrous, 99.8%)

-

Potassium carbonate (K₂CO₃), anhydrous powder

-

Ethanol (anhydrous, 200 proof)

-

Ethyl acetate (ACS grade)

-

Hexane (ACS grade)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography, 230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

-

pH paper or pH meter

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloro-1,4-naphthoquinone (1.0 g, 4.4 mmol).

-

Add anhydrous ethanol (40 mL) to dissolve the starting material.

-

In a separate beaker, dissolve anhydrous potassium carbonate (0.67 g, 4.84 mmol, 1.1 equivalents) in ethylene glycol (2.73 g, 44 mmol, 10 equivalents). The excess ethylene glycol also serves as a solvent and helps to favor the monosubstitution product.

-

-

Reaction Execution:

-

Slowly add the ethylene glycol/potassium carbonate solution to the stirred solution of 2,3-dichloro-1,4-naphthoquinone at room temperature over 10-15 minutes using a dropping funnel.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The starting material should have a higher Rf value than the product.

-

After the initial stirring period, gently heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Prolonged heating at high temperatures should be avoided to minimize the formation of potential cyclized byproducts.

-

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 100 mL of deionized water.

-

Acidify the aqueous mixture to a pH of ~5-6 with dilute hydrochloric acid (1 M).

-

Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexane.

-

Load the crude product onto the column and elute with a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3).

-

Collect the fractions containing the desired product (monitored by TLC) and combine them.

-

Evaporate the solvent under reduced pressure to yield 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone as a solid.

-

Characterization and Validation

The structure and purity of the synthesized 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone should be confirmed by standard analytical techniques.

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.20-8.10 (m, 2H, Ar-H)

-

δ 7.80-7.70 (m, 2H, Ar-H)

-

δ 4.25 (t, J = 4.5 Hz, 2H, -O-CH₂-)

-

δ 3.95 (t, J = 4.5 Hz, 2H, -CH₂-OH)

-

δ ~2.5 (br s, 1H, -OH)

-

Note: The chemical shifts of the aromatic protons are based on similar 2-substituted-3-chloro-1,4-naphthoquinones. The signals for the hydroxyethyl group are predicted based on standard chemical shift values.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~180 (C=O)

-

δ ~179 (C=O)

-

δ ~145 (C-Cl)

-

δ ~140 (C-O)

-

δ ~134 (Ar-C)

-

δ ~133 (Ar-C)

-

δ ~131 (Ar-C)

-

δ ~127 (Ar-C)

-

δ ~126 (Ar-C)

-

δ ~70 (-O-CH₂)

-

δ ~61 (-CH₂-OH)

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

~3400 cm⁻¹ (O-H stretch, broad)

-

~1680 cm⁻¹ (C=O stretch, quinone)

-